molecular formula C6H10O3 B8278410 3-(2-Hydroxyethyl)butyrolactone

3-(2-Hydroxyethyl)butyrolactone

Cat. No.: B8278410
M. Wt: 130.14 g/mol
InChI Key: ROXIKYWASXLFTR-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)butyrolactone is a γ-butyrolactone derivative characterized by a hydroxyethyl substituent at the 3-position of the lactone ring. This compound belongs to a class of cyclic esters widely studied for their diverse chemical reactivity and biological activities.

Q & A

Q. What are the optimized synthetic routes for 3-(2-Hydroxyethyl)butyrolactone, and how can reaction conditions be controlled to maximize yield?

Basic Research Question
The synthesis typically involves the reaction of ethylene oxide with γ-butyrolactone under acidic or basic catalysis. Key parameters include temperature control (40–60°C), catalyst concentration (e.g., 1–5 mol% H₂SO₄ or NaOH), and stoichiometric ratios to minimize side reactions like oligomerization. Post-synthesis, distillation under reduced pressure (e.g., 10–20 mmHg) is critical for purification . For lab-scale optimization, use inline FTIR or GC-MS to monitor reaction progress and adjust conditions dynamically.

Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?

Basic Research Question

  • GC/HPLC : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210 nm for quantifying purity (>98% threshold). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities .
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include the lactone carbonyl (δ ~175 ppm in ¹³C NMR) and hydroxyethyl protons (δ ~3.6–4.0 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₈O₃; calc. 128.0473 g/mol) and detects degradation products .

Q. How can solvent selection and recrystallization protocols improve purification?

Advanced Research Question
Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals (>99%). For polar byproducts, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1). Solvent-free methods, such as vacuum sublimation, are viable for thermally stable batches .

Q. What are the stability profiles of this compound under varying storage conditions?

Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation when sealed with PTFE-lined caps. Hydrolytic degradation products include 3-(2-hydroxyethyl)-4-hydroxybutanoic acid, detectable via LC-MS .

Q. How can copolymerization with lactides or caprolactones enhance material properties?

Advanced Research Question
Copolymerizing this compound with ε-caprolactone (via ring-opening polymerization) introduces pendant hydroxyethyl groups, enabling post-polymerization functionalization (e.g., acrylate grafting). Use Sn(Oct)₂ catalyst (0.1 mol%) at 120°C for 24 hr. The resulting copolymers exhibit tunable hydrophilicity and degradability, suitable for biomedical scaffolds .

Q. What mechanisms govern thermal and hydrolytic degradation, and how can they be mitigated?

Advanced Research Question
Thermogravimetric analysis (TGA) reveals onset degradation at ~180°C, with mass loss attributed to lactone ring cleavage. Hydrolytic degradation follows pseudo-first-order kinetics in pH 7.4 buffer (37°C; t₁/₂ = 14 days). Stabilizers like antioxidants (BHT, 0.01 wt%) or anhydrous storage extend shelf life .

Q. How does structural modification influence biological activity in cell-based assays?

Advanced Research Question
Derivatization at the hydroxyethyl group (e.g., esterification with fatty acids) alters membrane permeability. In vitro cytotoxicity assays (MTT) using HEK-293 cells show EC₅₀ values correlating with logP. For targeted delivery, conjugate with PEGylated ligands via carbodiimide coupling (EDC/NHS) .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Guidance

  • Yield Discrepancies : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture-induced side reactions.
  • Spectral Variations : Cross-validate NMR data against computational predictions (e.g., DFT calculations for ¹³C shifts) and ensure solvent purity (e.g., deuterated solvent lot testing) .

Q. What strategies enable functionalization for stimuli-responsive polymers?

Advanced Research Question
Incorporate thiol-ene "click" chemistry by modifying the hydroxyethyl group with acrylate moieties. For pH-responsive systems, graft poly(2-hydroxyethyl methacrylate) via SET-LRP (single-electron transfer living radical polymerization) in 2,2,2-trifluoroethanol at 25°C .

Q. What safety protocols are critical for handling this compound in lab settings?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Disposal : Incinerate in a certified waste facility (EPA Hazard Code D001) .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among γ-butyrolactone derivatives arise from substituent type, position, and stereochemistry:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight CAS No. Key Structural Features
3-(2-Hydroxyethyl)butyrolactone 3-(2-hydroxyethyl) C₆H₁₀O₃ 130.14* N/A Hydroxyethyl side chain at C3; lactone ring
α-Methylene-γ-butyrolactone α-methylene group C₅H₆O₂ 98.10 547-65-9 Exocyclic double bond at α-position
(S)-3-Hydroxy-γ-butyrolactone 3-hydroxy C₄H₆O₃ 102.09 7331-52-4 Hydroxyl group at C3; chiral center
2-Acetylbutyrolactone 2-acetyl C₆H₈O₃ 128.13 517-23-7 Acetyl group at C2; ketone functionality
trans-2-(3,5-Dihydroxybenzyl)-3-(3-hydroxybenzyl)-γ-butyrolactone 2,3-dihydroxybenzyl substituents C₁₇H₁₆O₅ 300.30 N/A Aromatic substituents at C2 and C3

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The hydroxyethyl group in this compound increases polarity compared to α-methylene-γ-butyrolactone, which is more lipophilic due to its exocyclic double bond .
  • Stereochemistry: (S)-3-Hydroxy-γ-butyrolactone () demonstrates the importance of chirality in biological interactions, a factor absent in non-chiral derivatives like 2-acetylbutyrolactone .

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Boiling Point (°C) LogP*
This compound High (polar solvents) N/A N/A ~-0.5
α-Methylene-γ-butyrolactone Moderate -20 204–206 0.78
(S)-3-Hydroxy-γ-butyrolactone High 35–38 N/A -0.62
2-Acetylbutyrolactone Low N/A N/A 0.35

*Predicted using fragment-based methods.

Key Observations :

  • The hydroxyethyl group in this compound likely improves water solubility compared to acetylated derivatives like 2-acetylbutyrolactone .
  • α-Methylene-γ-butyrolactone’s higher LogP reflects its lipophilic character, favoring membrane permeability .

Key Observations :

  • Substitutions significantly modulate bioactivity: Aromatic groups enhance cytotoxicity (), while hydroxyethyl/acetyl groups may improve metabolic stability () .
  • Natural butyrolactones (e.g., from Aspergillus spp.) show promise in anti-inflammatory and enzyme inhibition contexts .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)oxolan-2-one

InChI

InChI=1S/C6H10O3/c7-2-1-5-3-6(8)9-4-5/h5,7H,1-4H2

InChI Key

ROXIKYWASXLFTR-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
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Synthesis routes and methods II

Procedure details

It is known that 4-hydroxymethyltetrahydropyran can be prepared in three steps: reaction of ethyl acetoacetate with ethylene oxide to form 3-(2-hydroxyethyl)gamma-butyrolactone (EP-A-246 581), rearrangement to ethyl tetrahydropyran-4-carboxylate (EP-A-284 969), and subsequent catalytic hydrogenation to form 4-hydroxymethyltetrahydropyran (DE-A-4 141 222).
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